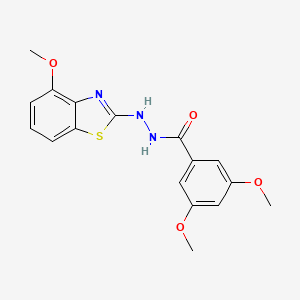

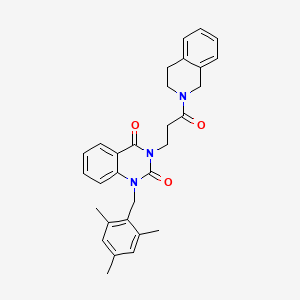

![molecular formula C21H18ClN5O4 B3004402 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 852440-98-3](/img/structure/B3004402.png)

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

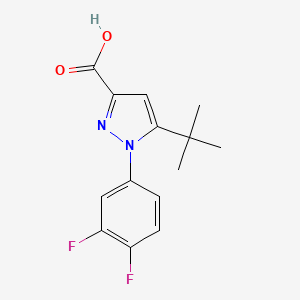

The compound "2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide" is a complex organic molecule that includes several functional groups and structural motifs. It contains a pyrazolopyrimidinone core, which is a fused bicyclic structure consisting of a pyrazole ring joined to a pyrimidine ring. This core is substituted with a 4-chlorophenyl group and an acetamide moiety that is further substituted with a 2,4-dimethoxyphenyl group. The presence of chloro and methoxy substituents suggests potential for varied chemical reactivity and interactions.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds with chlorophenyl and acetamide groups have been synthesized. For instance, the synthesis of "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" involves the formation of an acetamide linkage and the introduction of chlorophenyl groups . The synthesis likely involves multiple steps, including the formation of the pyrazolopyrimidinone core, followed by chlorination and acetylation reactions to introduce the respective phenyl and acetamide groups.

Molecular Structure Analysis

The molecular structure of related compounds shows that the chlorophenyl ring can be oriented at various angles with respect to other rings in the molecule, such as a thiazole ring, as seen in the structure of "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" where the angle is 7.1(1)° . This suggests that in the compound of interest, the orientation of the chlorophenyl group with respect to the pyrazolopyrimidinone core could be a defining feature of its three-dimensional conformation.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present. The acetamide moiety is known to participate in hydrogen bonding, as seen in related compounds where N—H⋯O and C—H⋯O hydrogen bonds are significant . The chloro substituents may also engage in halogen bonding, such as C—Cl⋯π(arene) interactions, which can influence the compound's reactivity and crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be extrapolated from the properties of similar molecules. For example, the presence of intermolecular hydrogen bonds and halogen interactions can affect the melting point, solubility, and crystal packing of the compound . The electron-withdrawing chloro groups and electron-donating methoxy groups can influence the compound's acidity, basicity, and overall polarity, which in turn affects its solubility in different solvents and its potential biological activity.

Scientific Research Applications

Antitumor Activity

- The compound and its derivatives have shown promise in antitumor applications. A study by El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential against the human breast adenocarcinoma cell line MCF7. Among these derivatives, a similar compound exhibited significant antitumor activity, suggesting the potential of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

- Research by Bondock et al. (2008) and El-Sayed et al. (2017) indicates that pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to the one , exhibit antimicrobial properties. These studies highlight the potential of such compounds in developing new antimicrobial agents, suggesting a possible application for 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide (Bondock, Rabie, Etman, & Fadda, 2008), (El-Sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Potential in Neuroinflammation Imaging

- Damont et al. (2015) investigated a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound , for their binding potential to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes, suggesting that similar compounds might be useful in neuroinflammation PET imaging (Damont, Médran-Navarrete, Cacheux, et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are the Src family tyrosine kinases , which include Lck, Hck, Fyn, and EGFR . These kinases play crucial roles in cellular signaling, particularly in cell growth, differentiation, and survival .

Mode of Action

This compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It binds to these kinases in an ATP-competitive manner, preventing their normal function and leading to changes in cellular signaling .

Biochemical Pathways

The inhibition of Src family tyrosine kinases affects several biochemical pathways. One notable pathway is the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis . The compound’s action hinders this axis, leading to the inhibition of CDK1, the main trigger of entry into mitosis .

Result of Action

The compound’s action results in significant cytotoxic effects and induces apoptosis in certain cell lines, such as Burkitt lymphoma cells . Moreover, it can induce a G2/M arrest in these cells, shifting the balance toward apoptosis rather than growth arrest .

Action Environment

Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, it is recommended to store the compound at -20°C to maintain its stability . Additionally, repeated freeze/thaw cycles should be avoided

properties

IUPAC Name |

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O4/c1-30-15-7-8-17(18(9-15)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXVGFJJBGFALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)

![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)

![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)

![N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004329.png)

![1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B3004338.png)

![(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3004339.png)

![methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3004340.png)

![5-Silaspiro[4.5]decan-8-one](/img/structure/B3004342.png)